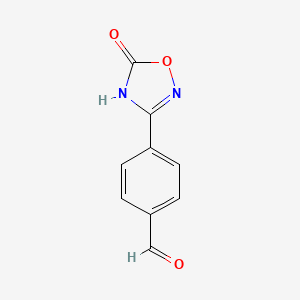

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

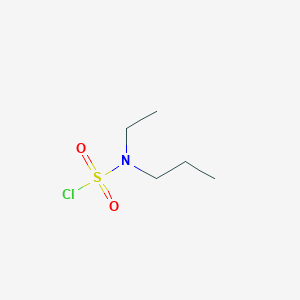

“4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and optical studies of metal complexes derived from similar benzaldehyde compounds, such as 3,4-dimethoxy benzaldehyde hydrazone derivatives, have been explored. These compounds and their metal complexes (Cr(III), Fe(III), Co(II), Ni(II)) are characterized using techniques like FTIR, Mass spectra, and UV-vis absorption, indicating their potential for various applications due to their optical properties. Such studies underline the importance of benzaldehyde derivatives in developing materials with specific optical characteristics (Mekkey et al., 2020).

Antibacterial Properties

The antibacterial properties of oxadiazole compounds, synthesized from reactions involving benzaldehyde derivatives, highlight their potential in medical and pharmaceutical applications. These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, demonstrating their role in developing new antibacterial agents (Kakanejadifard et al., 2013).

Photoluminescent Properties

Benzaldehyde derivatives, specifically those incorporating 1,3,4-oxadiazole fluorophores, have been synthesized and studied for their mesomorphic behaviour and photoluminescent properties. These compounds show promising applications in creating materials with specific luminescent characteristics, useful in optical devices and sensors (Han et al., 2010).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have also been studied for their corrosion inhibition properties on mild steel in sulphuric acid. This research indicates the potential of benzaldehyde derivatives in protecting metals from corrosion, essential for industrial applications (Ammal et al., 2018).

Novel Synthetic Routes

Efficient synthetic routes have been developed for mono- and bis(oxadiazol)-benzaldehydes, demonstrating the versatility of these compounds in chemical synthesis. These routes provide access to a broad spectrum of oxadiazole derivatives under mild conditions, opening pathways for further exploration in various fields (Crestey et al., 2007).

Zukünftige Richtungen

Oxadiazoles, including “4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde”, have shown promising potential in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further refinement of oxadiazole as anti-infective agents and the development of new chemical entities to act against resistant microorganisms .

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

It has been suggested that 1,2,4-oxadiazole derivatives may exert their effects by inhibiting the aforementioned enzymes, thereby preventing dna synthesis and inhibiting cancer cell proliferation .

Biochemical Pathways

These could include DNA synthesis, cell proliferation, and other processes related to the growth and survival of cancer cells .

Result of Action

Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have potential anticancer effects by inhibiting dna synthesis and cell proliferation .

Action Environment

It’s worth noting that the synthesis of 1,2,4-oxadiazole derivatives has been described as environmentally benign .

Biochemische Analyse

Biochemical Properties

They have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .

Cellular Effects

Some oxadiazole derivatives have been found to exhibit anticancer activity against different cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxadiazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-1-3-7(4-2-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMSUNCPVYPPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2919367.png)

![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)

![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-{5-[(2-methoxyethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2919383.png)

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)